Piperitenone
Overview
Description
Piperitenone is a natural monoterpene ketone found in various essential oils, particularly those derived from the Mentha genus. It is known for its peppermint-like aroma and is a significant component in the essential oils of plants such as Mentha spicata (spearmint) and Mentha suaveolens
Mechanism of Action
Target of Action
Piperitenone, a monoterpene ketone, has been found to have significant effects on various types of cancer cells .
Mode of Action
It’s related compounds, piperine and piperidine, have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . They regulate several crucial signaling pathways essential for the establishment of cancers .
Biochemical Pathways
Piperine and piperidine, two major alkaloids extracted from black pepper (piper nigrum), have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Pharmacokinetics
A study on the metabolic disposition of this compound in rats has shown that it undergoes significant metabolism, forming several metabolites .
Result of Action
Its related compounds, piperine and piperidine, have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Action Environment
A study has shown that this compound epoxide, a principal component of various aromatic plants’ essential oil, has promising antimicrobial efficiency when combined with specific antibiotics against strains of staphylococcus aureus and escherichia coli isolated from clinical samples .
Biochemical Analysis
Cellular Effects
Piperitenone has been shown to induce differentiation in human colon cancer RCM-1 cells . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperitenone can be synthesized through several methods. One common approach involves the epoxidation of this compound to produce this compound oxide. This reaction typically uses hydrogen peroxide in a phosphate buffer under weak basic conditions . The relative configuration of the epoxides can be determined using nuclear magnetic resonance (NMR) analysis and nuclear Overhauser effect spectroscopy (NOESY) in conjunction with density functional theory (DFT) calculations .
Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from plants like Mentha spicata. The essential oil is then subjected to various purification processes, including distillation and chromatography, to isolate this compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Piperitenone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide using reagents like hydrogen peroxide.
Reduction: Reduction of this compound can yield compounds such as menthol and thymol.
Substitution: this compound can participate in substitution reactions, although specific examples are less commonly documented.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in a phosphate buffer under weak basic conditions.
Reduction: Hydrogen with a nickel catalyst for menthol; iron (III) chloride and acetic acid for thymol.
Major Products Formed:
This compound oxide: Formed through epoxidation.
Menthol and thymol: Formed through reduction reactions.
Scientific Research Applications
Piperitenone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other valuable compounds like menthol and thymol.
Medicine: this compound oxide has shown potential in inducing differentiation in human colon cancer cells.
Industry: Utilized in the production of essential oils and as a flavoring agent in the food industry.
Comparison with Similar Compounds
Piperitenone can be compared with other similar compounds such as:
This compound oxide: A major derivative of this compound, known for its enhanced biological activities.
Menthol: A reduction product of this compound, widely used for its cooling properties.
Thymol: Another reduction product, known for its antiseptic properties.
Uniqueness: this compound is unique due to its dual role as both a precursor for valuable compounds like menthol and thymol and its own biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
3-methyl-6-propan-2-ylidenecyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZQJZIFODOLFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C)C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883402 | |
Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to amber oily liquid, powerful sharp, minty, phenolic odour | |
Record name | p-Menth-1,4(8)-dien-3-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
106.00 to 107.00 °C. @ 10.00 mm Hg | |
Record name | Piperitenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
Record name | p-Menth-1,4(8)-dien-3-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.976-0.983 | |
Record name | p-Menth-1,4(8)-dien-3-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/617/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
491-09-8 | |
Record name | Piperitenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperitenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-6-(1-methylethylidene)cyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERITENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKR841W74D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Piperitenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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